2-Chloro-1-(2,5-difluorophenyl)-2,2-difluoroethanone
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Overview
Description
2-Chloro-1-(2,5-difluorophenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of difluorobenzene and is known for its applications in various fields such as pharmaceuticals, agrochemicals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-difluorophenyl)-2,2-difluoroethanone typically involves the reaction of 2,5-difluorobenzene with chloroacetyl chloride in the presence of a catalyst. The reaction is carried out in an ionic liquid medium at a temperature range of 0-30°C . The molar ratio of 2,5-difluorobenzene to chloroacetyl chloride is maintained at approximately 1.01-1.03:1 . After the reaction is complete, the product is separated by distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium alkoxide, and thiols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of this compound.
Reduction Reactions: The major product is 2-Chloro-1-(2,5-difluorophenyl)ethanol.
Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Chloro-1-(2,5-difluorophenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,5-difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,5-difluorophenyl)ethanol
- 2-Chloro-2’,5’-difluoroacetophenone
- 2,5-Difluorophenacyl chloride
Uniqueness
2-Chloro-1-(2,5-difluorophenyl)-2,2-difluoroethanone is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C8H3ClF4O |
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Molecular Weight |
226.55 g/mol |
IUPAC Name |
2-chloro-1-(2,5-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3ClF4O/c9-8(12,13)7(14)5-3-4(10)1-2-6(5)11/h1-3H |
InChI Key |
FVYNELARJFWKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C(F)(F)Cl)F |
Origin of Product |
United States |
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